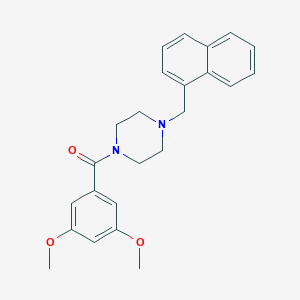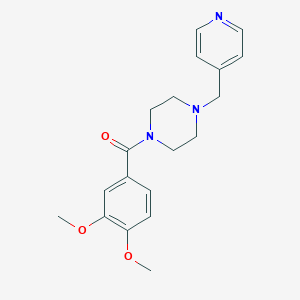![molecular formula C14H19Cl2NO3 B249154 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine](/img/structure/B249154.png)
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine, also known as DCM, is a chemical compound that has been widely used in scientific research due to its unique properties. DCM is a morpholine derivative that has been synthesized using various methods, and its mechanism of action has been studied in detail. In
作用机制
The mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is not fully understood. However, it is known that 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can selectively block certain types of ion channels, such as the voltage-gated potassium channel Kv1.3. This blockage results in changes in the electrical properties of the cell membrane, which can affect cellular physiology.
Biochemical and Physiological Effects
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been shown to have a number of biochemical and physiological effects. For example, 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can induce apoptosis in cancer cells, and it has been shown to have anti-inflammatory effects. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been shown to affect the activity of certain enzymes, such as acetylcholinesterase.
实验室实验的优点和局限性
One of the main advantages of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in lab experiments is its ability to selectively block certain types of ion channels. This makes it a useful tool for studying the role of ion channels in cellular physiology. However, one limitation of using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is that it can be toxic to cells at high concentrations. Therefore, careful dosing and monitoring of cells is necessary when using 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in experiments.
未来方向
There are several future directions for research on 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine. One area of interest is the development of new derivatives of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine that have improved properties, such as increased selectivity for certain ion channels or reduced toxicity. Another area of interest is the use of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine in the development of new therapies for diseases such as cancer and inflammation. Finally, further studies are needed to fully understand the mechanism of action of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine and its effects on cellular physiology.
合成方法
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine can be synthesized using various methods. One of the most commonly used methods involves the reaction between 2-(2,6-dichlorophenoxy)ethanol and morpholine in the presence of a base such as potassium carbonate. This reaction results in the formation of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine as a white crystalline solid with a melting point of around 80-82°C.
科学研究应用
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has been widely used in scientific research as a tool for studying various biological processes. One of the primary applications of 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine is as a membrane-permeable cationic dye that can be used to label and track live cells. 4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine has also been used in studies that investigate the role of ion channels in cellular physiology, as it can selectively block certain types of ion channels.
属性
产品名称 |
4-{2-[2-(2,6-Dichlorophenoxy)ethoxy]ethyl}morpholine |
|---|---|
分子式 |
C14H19Cl2NO3 |
分子量 |
320.2 g/mol |
IUPAC 名称 |
4-[2-[2-(2,6-dichlorophenoxy)ethoxy]ethyl]morpholine |
InChI |
InChI=1S/C14H19Cl2NO3/c15-12-2-1-3-13(16)14(12)20-11-10-19-9-6-17-4-7-18-8-5-17/h1-3H,4-11H2 |
InChI 键 |
OEZPMPMZIKFSEQ-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl |
规范 SMILES |
C1COCCN1CCOCCOC2=C(C=CC=C2Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-piperidinylcarbonyl)piperidine](/img/structure/B249074.png)
![1-[(4-Methoxyphenyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B249075.png)
![1-({1-[(4-Fluorophenyl)sulfonyl]-3-piperidinyl}carbonyl)azepane](/img/structure/B249076.png)

![N-(4-chlorophenyl)-3-[4-(2-fluorophenyl)piperazin-1-yl]propanamide](/img/structure/B249078.png)
![N-(3-{[(phenoxyacetyl)carbamothioyl]amino}phenyl)propanamide](/img/structure/B249082.png)
![1-[4-(Methylsulfonyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B249083.png)

![[4-(4-Methoxy-benzenesulfonyl)-piperazin-1-yl]-thiophen-2-yl-methanone](/img/structure/B249085.png)




